molecular formula C9H4Br2F6O B8444680 1-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene

1-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene

Cat. No. B8444680
M. Wt: 401.93 g/mol
InChI Key: FAYAIBPFYZDHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809451B2

Procedure details

Under a nitrogen atmosphere, 30.0 g (95.0 mmol) of 1,3,5-tribromobenzene and 400 mL of diethyl ether were placed in a 500-mL glass flask and cooled to −78° C. Further, 60 ml (96.0 mmol) of 1.6M n-butyl lithium hexane solution was dropped into the glass flask at −78° C. over 1 hour. The resulting solution was subjected to aging at −78° C. for 1 hour. The lithiation of the raw material was confirmed by gas chromatography. After that, 16.6 g (100.0 mmol) of hexafluoroacetone was charged into the solution at −78° C. and stirred for 1 hour. After the completion of the stirring, the reacted solution was separated into an organic layer and an aqueous layer by the addition of 400 mL of 2N hydrochloric acid. The aqueous layer was extracted with 100 mL of isopropyl ether. The extracted organic layers were combined, dried with anhydrous magnesium sulfate, concentrated by an evaporator, and then, subjected to distillation. With this, 23 g of 1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3,5-dibromobenzene was obtained. The yield was 60%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.CCCCCC.C([Li])CCC.[F:21][C:22]([F:30])([F:29])[C:23]([C:25]([F:28])([F:27])[F:26])=[O:24]>C(OCC)C>[F:21][C:22]([F:30])([F:29])[C:23]([C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([Br:9])[CH:3]=1)([OH:24])[C:25]([F:28])([F:27])[F:26] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
n-butyl lithium hexane
Quantity
60 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
16.6 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the stirring, the reacted solution was separated into an organic layer
ADDITION
Type
ADDITION
Details
an aqueous layer by the addition of 400 mL of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 mL of isopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by an evaporator
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC(=CC(=C1)Br)Br)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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